molecular formula C6H12ClNO2 B581800 (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 147780-44-7

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No.: B581800
CAS No.: 147780-44-7
M. Wt: 165.617
InChI Key: YJRMNPPUVLZEIJ-JBUOLDKXSA-N
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Description

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is an amino acid derivative, characterized by its unique cyclopentane ring structure, which imparts specific stereochemical properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride typically involves asymmetric synthesis to ensure the correct stereochemistry. One common method involves the use of chiral sources in an N-acylhydroxylamine compound as a chiral inducer. This compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene, forming the desired product with high optical purity .

Industrial Production Methods: Industrial production methods focus on optimizing the synthetic route for large-scale production. The process involves the use of readily available and cost-effective raw materials, such as chiral hydroxy acid esters and hydroxylamine. The reaction conditions are designed to be mild, ensuring high atom economy and low production costs .

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts by modulating enzyme activity or receptor binding, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final pharmaceutical product .

Comparison with Similar Compounds

Uniqueness: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and medicinal applications .

Properties

IUPAC Name

(1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715423
Record name (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19042-35-4
Record name 19042-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride
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